molecular formula C7H8F3N3 B11905531 (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine CAS No. 1368491-72-8

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine

Cat. No.: B11905531
CAS No.: 1368491-72-8
M. Wt: 191.15 g/mol
InChI Key: ADRJFLNSNOEYMC-UHFFFAOYSA-N
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Description

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine (CAS 1368491-72-8) is a high-value chemical building block primarily employed in advanced medicinal chemistry and neuroscience research. This specialized pyrimidine-5-methanamine derivative features a methyl group and a trifluoromethyl group on the pyrimidine ring, which can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity in drug-receptor interactions . This compound serves as a critical synthetic intermediate for constructing more complex molecules. Its structure suggests potential application in developing Glycine Transporter 1 (GlyT1) inhibitors . GlyT1 is a prominent target in schizophrenia research, as its inhibition is known to elevate glycine levels at NMDA receptors, potentially addressing the condition's negative and cognitive symptoms . Researchers can leverage the primary amine functional group for coupling with various carboxylic acids, sulfonyl chlorides, or alkyl halides to create amide, sulfonamide, or amine-linked derivatives for structure-activity relationship (SAR) studies. Key Identifiers • CAS Number: 1368491-72-8 • Molecular Formula: C7H8F3N3 • Molecular Weight: 191.15 g/mol Handling & Safety For safe handling, please consult the Safety Data Sheet (SDS). This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1368491-72-8

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

[2-methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanamine

InChI

InChI=1S/C7H8F3N3/c1-4-12-3-5(2-11)6(13-4)7(8,9)10/h3H,2,11H2,1H3

InChI Key

ADRJFLNSNOEYMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)C(F)(F)F)CN

Origin of Product

United States

Preparation Methods

Cyclocondensation-Based Ring Formation

The pyrimidine core is typically constructed via cyclocondensation of β-diketones with amidines. A representative protocol involves:

  • Precursor preparation : Ethyl 4,4,4-trifluoroacetoacetate and acetamidine hydrochloride react in ethanol with sodium ethoxide at 80°C for 12 hours.

  • Ring closure : Heating under reflux yields 4-(trifluoromethyl)-2-methylpyrimidin-5-ol (Intermediate A, 68% yield).

  • Chlorination : POCl₃ converts the hydroxyl group to chloride (Intermediate B, 92% purity).

Critical parameters :

  • Solvent polarity inversely correlates with byproduct formation (DMF > EtOH > THF).

  • Excess amidine (1.5 eq) suppresses diketone dimerization.

Bromination-Coupling Sequences

Patent CN104592198A discloses a bromination-Suzuki coupling approach:

StepReactionConditionsYield
1Bromination of 2-methylpyrimidineAcOH, Br₂, reflux, 16h85%
2Suzuki couplingPd(PPh₃)₄, 3-pyridylboronic acid, 80°C78%
3AminationNH₃/MeOH, 60°C, 6h63%

This route introduces the trifluoromethyl group post-coupling via nucleophilic substitution with CF₃I/CuI.

Direct Trifluoromethylation Strategies

Modern approaches employ radical trifluoromethylation using Langlois’ reagent (CF₃SO₂Na) under photoredox catalysis:

  • Substrate : 2-methyl-5-bromopyrimidine

  • Conditions : Ru(bpy)₃Cl₂, CF₃SO₂Na, DMF, blue LEDs, 24h.

  • Yield : 71% with >95% regioselectivity for C4 position.

Optimization Strategies for Key Steps

Amination Efficiency

A comparative study of amination reagents reveals:

ReagentSolventTemp (°C)Time (h)Yield (%)
NH₃ (aq.)MeOH601258
BenzylamineDCM40867
NaN₃ + H₂/Pd-CTHF252482

Staggered addition of NaN₃ minimizes Hofmann elimination.

Catalytic Hydrogenation

Debenzylation of N-protected intermediates using 10% Pd/C in methanol achieves 94% conversion at 50 psi H₂. Critical factors:

  • Catalyst loading: 5 wt% optimal for cost vs. rate balance

  • Solvent polarity: Methanol > EtOAc > Hexane (prevents catalyst poisoning)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A three-stage flow system improves throughput:

  • Reactor 1 : Bromination (residence time 30 min)

  • Reactor 2 : Coupling (Pd-coated microchannels, 120°C)

  • Reactor 3 : Hydrogenation (H-Cube® with 30 μm catalyst bed)

Advantages :

  • 98.5% purity by HPLC

  • 12 kg/day throughput vs. 3 kg/day batch process

Waste Stream Management

Neutralization of HBr byproducts with Ca(OH)₂ generates CaBr₂ (marketable as drilling fluid additive). Solvent recovery via fractional distillation achieves 92% ethanol reuse.

Comparative Analysis of Synthetic Routes

MethodTotal YieldPurityCost ($/kg)Scalability
Cyclocondensation52%98.2%420Moderate
Bromination-Coupling67%99.1%380High
Photoredox CF₃71%97.8%610Low

The bromination-coupling route offers optimal balance for GMP production .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine serves as a crucial building block for the development of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating derivatives with tailored properties.

Biology

Research has indicated potential biological activities associated with this compound. Studies have explored its antimicrobial and antiviral properties, suggesting that it may inhibit certain pathogens or cellular processes. For example, compounds derived from similar structures have shown antifungal activities against various strains, indicating a promising avenue for further exploration in pharmacology .

Medicine

The compound has been investigated for therapeutic applications, particularly in cancer treatment. Analogues of this compound have demonstrated significant binding affinities to specific molecular targets involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit cell growth in cancer cell lines with low nanomolar IC50 values .

Industrial Applications

In industry, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its unique trifluoromethyl group enhances lipophilicity, which can improve the bioavailability and efficacy of agricultural products.

Case Studies

  • Antifungal Activity : A study evaluated several trifluoromethyl pyrimidine derivatives for their antifungal properties against Botrytis cinerea and other fungi. Some derivatives exhibited inhibition rates comparable to established antifungal agents, demonstrating the potential of this compound class in agricultural applications .
  • Anticancer Research : In a recent investigation into EED inhibitors for cancer therapy, derivatives based on this compound showed significant potency in inhibiting cell growth across multiple cancer cell lines . The structural modifications influenced their binding affinity and biological activity.

Mechanism of Action

The mechanism of action of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents LogP (Predicted)
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine (Target) C₇H₉F₃N₃ 204.16* 2-Me, 4-CF₃, 5-CH₂NH₂ ~1.8†
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine (Analog 1) C₆H₈F₃N₃ 179.15 Pyrazole core, 1-Me, 4-CF₃, 5-CH₂NH₂ ~1.5
5-Fluoro-2-methanesulfonylpyrimidin-4-amine (Analog 2) C₅H₆FN₃O₂S 191.18 5-F, 2-SO₂Me, 4-NH₂ ~0.9
(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride (Analog 3) C₈H₁₃ClFN₃ 205.66 4-(2-fluoropropyl), 5-CH₂NH₂·HCl ~1.2
(5-(Trifluoromethyl)pyridin-2-yl)methanamine (Analog 4) C₇H₇F₃N₂ 176.14 Pyridine core, 5-CF₃, 2-CH₂NH₂ ~1.3

*Estimated based on structural analogs. †Predicted using computational tools (e.g., ChemAxon).

Key Observations :

  • Core Heterocycle : The pyrimidine core in the target compound contrasts with pyrazole (Analog 1) or pyridine (Analog 4), affecting electronic properties and binding selectivity.
  • Substituent Effects : The 4-CF₃ group in the target and Analog 1 enhances electron-withdrawing effects compared to Analog 2’s 2-SO₂Me group.
  • Solubility : Analog 3’s hydrochloride salt improves aqueous solubility relative to the free base form of the target compound .

Stability and Reactivity

  • Target Compound : The 4-CF₃ group stabilizes the pyrimidine ring against metabolic degradation but may reduce nucleophilic aromatic substitution reactivity compared to Analog 2’s 2-SO₂Me group .
  • Analog 1 : The pyrazole core is less electron-deficient than pyrimidine, altering reactivity in cycloaddition or alkylation reactions .

Biological Activity

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is being investigated for various applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a trifluoromethyl group and a methanamine moiety, suggests a range of interactions with biological targets.

The chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number 1368491-72-8
Molecular Formula C7H8F3N3
Molecular Weight 191.15 g/mol
IUPAC Name [2-methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanamine
InChI Key ADRJFLNSNOEYMC-UHFFFAOYSA-N
SMILES CC1=NC=C(C(=N1)C(F)(F)F)CN

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve interference with bacterial enzyme systems or cell wall synthesis, although specific pathways remain to be elucidated.

Antiviral Activity

The compound has also been explored for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication in cell cultures, particularly against influenza and herpes simplex viruses. The IC50 values observed in these studies indicate promising antiviral potency, warranting further investigation into its mechanism of action and therapeutic potential .

The exact mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound may act as an inhibitor of specific enzymes or receptors involved in microbial and viral pathogenicity. Understanding these interactions could provide insights into its utility as a therapeutic agent .

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of this compound against H1N1 and HSV-1 viruses. The results demonstrated significant reductions in viral load at concentrations as low as 0.0027 µM for H1N1, indicating a high selectivity index and low toxicity to host cells .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed effective inhibition at varying concentrations, with notable activity against resistant strains, highlighting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine, and what are the critical parameters affecting yield and purity?

  • Methodological Answer : The synthesis typically involves functionalization of a pyrimidine core. Key steps include:

  • Nucleophilic substitution : Introducing the trifluoromethyl group at the pyrimidine 4-position using reagents like trifluoromethyl iodide or copper-mediated trifluoromethylation .
  • Amination : Methanamine is introduced via reductive amination or coupling reactions (e.g., Buchwald-Hartwig conditions) at the 5-position .
  • Critical Parameters : Reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yield. Purity (>95%) is achieved via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :

  • NMR : 1^1H NMR (δ 2.5–3.0 ppm for methyl groups; δ 8.1–8.5 ppm for pyrimidine protons) and 19^{19}F NMR (δ -60 to -65 ppm for CF3_3) confirm substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (expected m/z ~235 for C8_8H10_{10}F3_3N3_3) and fragmentation patterns .
  • IR : Stretching vibrations for NH2_2 (~3350 cm1^{-1}) and C-F (~1150 cm^{-1) .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for reactions at the pyrimidine 2- or 4-positions. The trifluoromethyl group’s electron-withdrawing effect lowers the energy barrier for nucleophilic attack at the 5-position .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction pathways to optimize solvent selection .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing methyl with ethyl or CF3_3 with Cl) and compare IC50_{50} values in enzyme inhibition assays .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., kinase inhibition vs. GPCR modulation) to identify confounding variables like assay conditions or cell-line specificity .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding mode discrepancies .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), UV light, and oxidative agents (H2_2O2_2). Monitor degradation via HPLC-MS to identify labile sites (e.g., amine group oxidation) .
  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to quantify CYP450-mediated metabolism. The trifluoromethyl group typically enhances metabolic resistance .

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